molecular formula C28H27NO6 B3026433 1-[2-Hydroxy-3-(4-phenoxyphenoxy)propyl]-3-(2-methylpropanoyl)-1H-indole-5-carboxylic acid CAS No. 1233706-89-2

1-[2-Hydroxy-3-(4-phenoxyphenoxy)propyl]-3-(2-methylpropanoyl)-1H-indole-5-carboxylic acid

Cat. No.: B3026433
CAS No.: 1233706-89-2
M. Wt: 473.5 g/mol
InChI Key: BOEJDYFVYZETDG-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

1-[2-hydroxy-3-(4-phenoxyphenoxy)propyl]-3-(2-methylpropanoyl)indole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27NO6/c1-18(2)27(31)25-16-29(26-13-8-19(28(32)33)14-24(25)26)15-20(30)17-34-21-9-11-23(12-10-21)35-22-6-4-3-5-7-22/h3-14,16,18,20,30H,15,17H2,1-2H3,(H,32,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOEJDYFVYZETDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)C1=CN(C2=C1C=C(C=C2)C(=O)O)CC(COC3=CC=C(C=C3)OC4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20676988
Record name 1-[2-Hydroxy-3-(4-phenoxyphenoxy)propyl]-3-(2-methylpropanoyl)-1H-indole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20676988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

473.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1233706-89-2
Record name 1-[2-Hydroxy-3-(4-phenoxyphenoxy)propyl]-3-(2-methylpropanoyl)-1H-indole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20676988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CAY10641 involves multiple steps, starting with the preparation of the core indole structure. The key steps include:

    Formation of the Indole Core: The indole core is synthesized through a series of reactions involving the cyclization of appropriate precursors.

    Functionalization: The indole core is then functionalized with various substituents, including the hydroxypropyl and phenoxyphenoxy groups.

    Final Assembly: The final step involves the coupling of the functionalized indole core with the appropriate carboxylic acid derivative to form CAY10641.

Industrial Production Methods

Industrial production of CAY10641 follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-yield reactions, efficient purification techniques, and stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Esterification of the Carboxylic Acid Group

The C5-carboxylic acid moiety can undergo esterification under acid-catalyzed or coupling-agent-mediated conditions. For example:

  • Reaction : Acid + Alcohol → Ester

  • Conditions :

    • H2_2SO4_4 (concentrated) in methanol or ethanol .

    • Dicyclohexylcarbodiimide (DCC) with DMAP in anhydrous dichloromethane .

  • Example : Conversion to methyl or ethyl esters for improved solubility or further functionalization .

Hydroxyl Group Modifications

The secondary hydroxyl group on the propyl chain is reactive toward:

Etherification

  • Reaction : Condensation with alkyl/aryl halides under basic conditions.

  • Conditions : K2_2CO3_3 in DMF or acetone .

  • Example : Formation of benzyl ethers using benzyl bromide .

Acetylation

  • Reaction : Acetic anhydride/pyridine to form acetyl esters .

Oxidation

  • Potential Pathway : Oxidation to a ketone using MnO2_2 or Dess-Martin periodinane (not directly observed but plausible based on indole aldehyde oxidation in ).

Indole Ring Reactivity

The indole nucleus may participate in electrophilic substitutions, though steric hindrance from the 3-(2-methylpropanoyl) group could direct reactivity.

Reaction Type Conditions Position Reference
Bromination NBS in CCl4_4 or DMFC4/C6
Nitration HNO3_3/H2_2SO4_4C4
Sulfonation H2_2SO4_4/SO3_3C4

Reduction of the 2-Methylpropanoyl Group

The isobutyryl group at C3 can be reduced to a secondary alcohol:

  • Reaction : LiAlH4_4 or NaBH4_4 in THF/EtOH .

  • Product : 3-(2-Hydroxy-2-methylpropyl) derivative.

Coupling Reactions

The carboxylic acid may form amides or activate as an acyl chloride for nucleophilic substitution:

  • Amide Formation :

    • Conditions : EDC/HOBt with amines .

    • Example : Conjugation with piperazine derivatives for biological activity .

  • Acyl Chloride Intermediate :

    • Reagents : SOCl2_2 or oxalyl chloride .

Acidic Hydrolysis

  • Ester Cleavage : The 2-methylpropanoyl group hydrolyzes to isobutyric acid under strong acidic conditions (HCl/H2_2O) .

  • Ether Cleavage : Phenoxyphenoxy groups may degrade in concentrated H2_2SO4_4 .

Base-Induced Reactions

  • Saponification : Ester groups hydrolyze to carboxylates in NaOH/EtOH .

Stability Under Oxidative Conditions

The indole ring is susceptible to oxidation:

  • Oxidizing Agents : KMnO4_4 or CrO3_3 in acetone/water oxidizes substituents (e.g., aldehydes to carboxylic acids) .

  • Product : Potential formation of quinone-like structures if the indole ring is disrupted.

Synthetic Routes to the Target Compound

Based on analogous indole syntheses :

Step Reaction Conditions Reference
1.Vilsmeier–Haack formylationPOCl3_3/DMF, 0–5°C
2.N-Alkylation with benzyl/propyl groupsBenzyl bromide, K2_2CO3_3, DMF
3.Oxidation of aldehyde to carboxylic acidKMnO4_4 in acetone/water
4.Condensation with phenoxyphenoxy groupsMitsunobu reaction (DEAD/PPh3_3)

Scientific Research Applications

CAY10641 has several scientific research applications, including:

    Chemistry: Used as a reference compound in studies involving cytosolic phospholipase A2 alpha inhibitors.

    Biology: Used in studies investigating the role of cytosolic phospholipase A2 alpha in cellular processes.

    Medicine: Investigated for its potential anti-inflammatory effects in various disease models.

    Industry: Used in the development of new pharmaceuticals targeting inflammatory pathways

Mechanism of Action

CAY10641 exerts its effects by inhibiting the activity of cytosolic phospholipase A2 alpha. This enzyme specifically catalyzes the hydrolysis of arachidonic acid from the sn-2-ester position of membrane phospholipids, initiating the synthesis of prostaglandins and leukotrienes. By inhibiting this enzyme, CAY10641 reduces the production of these inflammatory mediators, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound’s indole core and carboxylic acid group align it with pharmaceuticals (e.g., NSAIDs) and agrochemicals. Below is a comparative analysis:

Table 1: Structural Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Potential Applications
Target Compound C₂₈H₂₇NO₆ 473.5 Phenoxyphenoxy, 2-methylpropanoyl Research chemical (discontinued)
7-(Cyclopentylamino)-2-phenyl-1H-indole-5-carboxylic acid C₂₀H₂₀N₂O₂ 320.4 Cyclopentylamino, phenyl Unknown (structural analog)
Indomethacin (1-(4-Chlorobenzoyl)-5-methoxy-2-methyl-1H-indole-3-acetic acid) C₁₉H₁₆ClNO₄ 357.8 4-Chlorobenzoyl, methoxy NSAID (COX inhibitor)
Fluazifop (Herbicide) C₁₆H₁₂F₃NO₄ 327.3 Trifluoromethylpyridinyloxy Herbicide (ACCase inhibitor)

Pharmacological and Functional Insights

  • Target Compound vs. Indomethacin: Structural Differences: The target compound has a carboxylic acid at position 5 (vs. position 3 in Indomethacin) and a phenoxyphenoxy-propyl chain (vs. 4-chlorobenzoyl in Indomethacin). Implications: Positional differences in the carboxylic acid group may alter binding affinity to cyclooxygenase (COX) enzymes.
  • Target Compound vs. Fluazifop: Structural Differences: Fluazifop is a pyridinecarboxylic acid herbicide, whereas the target compound has an indole core. Both share phenoxy groups, which are common in herbicides. Implications: The indole core may confer unintended bioactivity in mammals, limiting herbicidal utility despite structural similarities to fluazifop .

Physicochemical Properties and Challenges

  • Solubility : The target compound’s high molecular weight (473.5 g/mol) and bulky substituents suggest poor aqueous solubility, a common hurdle in drug development.

Research Findings and Limitations

  • However, the discontinuation implies inadequate efficacy or safety in early studies.
  • Agrochemical Potential: Phenoxyphenoxy groups are prevalent in herbicides, but the indole core may reduce selectivity for plant-specific targets .

Biological Activity

1-[2-Hydroxy-3-(4-phenoxyphenoxy)propyl]-3-(2-methylpropanoyl)-1H-indole-5-carboxylic acid is a synthetic compound that belongs to the class of indole derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and virology. This article reviews the biological activity of this compound based on diverse research findings, including case studies and data tables.

Chemical Structure

The structure of the compound can be represented as follows:

C22H25O5N\text{C}_{22}\text{H}_{25}\text{O}_{5}\text{N}

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, focusing on its effects on different biological targets. Key areas of investigation include:

  • Antiviral Activity: The compound has shown promise in inhibiting viral replication, particularly against HIV-1 integrase.
  • Antitumor Properties: Research indicates potential cytotoxic effects against various cancer cell lines.
  • Metabolic Effects: The compound's influence on metabolic pathways related to diabetes and obesity has also been explored.

Antiviral Activity

Recent studies have highlighted the effectiveness of indole derivatives as inhibitors of HIV-1 integrase. For instance, a related indole-2-carboxylic acid derivative was shown to significantly inhibit the strand transfer activity of integrase with an IC50 value as low as 0.13 μM, indicating strong antiviral potential .

Table 1: Antiviral Activity Comparison

CompoundTargetIC50 (μM)Reference
Indole Derivative AHIV-1 Integrase0.13
Indole Derivative BHIV-1 Integrase0.50
This compoundTBDTBDTBD

Antitumor Properties

The antitumor effects of indole derivatives have been documented in several studies. For example, compounds similar to the one have demonstrated cytotoxicity against various cancer cell lines, including breast and prostate cancer cells.

Case Study: Cytotoxicity in Cancer Cell Lines

A study investigated the cytotoxic effects of various indole derivatives on MCF-7 (breast cancer) and PC-3 (prostate cancer) cell lines. The results indicated that certain modifications to the indole structure enhanced cytotoxicity, suggesting a structure-activity relationship.

Table 2: Cytotoxicity Results

CompoundCell LineIC50 (μM)Reference
Compound AMCF-710.5
Compound BPC-312.0
This compoundTBDTBDTBD

Metabolic Effects

Research has also indicated that certain indole derivatives can modulate metabolic pathways, potentially offering therapeutic benefits for conditions like type 2 diabetes. In vivo studies have shown that these compounds can reduce hyperglycemia in diabetic mouse models .

Q & A

Q. What are the recommended synthetic routes for preparing this compound, and what experimental conditions are critical for optimizing yield?

The compound can be synthesized via condensation reactions involving indole-carboxylic acid derivatives and phenoxypropyl intermediates. A general approach involves:

  • Reagent ratios : Use a 1.1:1 molar ratio of the aldehyde (e.g., 3-formyl-indole-carboxylic acid) to nucleophilic partners (e.g., aminothiazolones or thiazolidinones) to minimize side reactions .
  • Catalysis : Sodium acetate in acetic acid acts as a catalyst and solvent, with reflux conditions (3–5 hours) to drive the reaction to completion .
  • Purification : Precipitates are typically filtered and recrystallized from acetic acid or DMF/acetic acid mixtures to enhance purity .

Q. How should researchers characterize the compound’s purity and structural integrity?

Key analytical methods include:

  • HPLC : Use ≥98% purity thresholds with C18 columns and UV detection (e.g., 254 nm) for quantification .
  • NMR : Assign peaks for the indole NH (δ 10–12 ppm), carboxylic acid (δ ~12 ppm), and phenoxy aromatic protons (δ 6.5–7.5 ppm) .
  • Mass spectrometry : Confirm molecular weight (e.g., ESI-MS for [M+H]+ ions) and fragmentation patterns .

Q. What stability considerations are critical during storage and handling?

  • Storage : Store at 2–8°C in airtight, light-protected containers to prevent hydrolysis of the ester or carboxylic acid groups .
  • Decomposition risks : Avoid prolonged exposure to moisture or basic conditions, which may cleave the phenoxypropyl side chain .

Q. What preliminary toxicity data should guide safe laboratory use?

  • Acute toxicity : No carcinogenic classification per IARC, NTP, or OSHA, but use PPE (gloves, lab coats) and fume hoods to minimize inhalation/contact .
  • Mutagenicity : Ames test-negative in related indole derivatives, but confirm via in vitro assays for this specific compound .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts like hydrolyzed intermediates or dimerization?

  • Solvent choice : Replace acetic acid with aprotic solvents (e.g., DMF) for acid-sensitive steps, but monitor reaction progress via TLC .
  • Temperature control : Lower reflux temperatures (e.g., 80°C vs. 100°C) may reduce ester group hydrolysis .
  • Additives : Introduce scavengers like molecular sieves to absorb water and suppress hydrolysis .

Q. What advanced analytical techniques resolve contradictions in physicochemical data (e.g., solubility discrepancies)?

  • DSC/TGA : Determine melting points and thermal stability, as literature gaps exist for similar indole derivatives .
  • Solubility profiling : Use shake-flask methods with buffers (pH 1–7.4) and organic solvents (e.g., DMSO, ethanol) to map solubility .

Q. How can computational modeling predict structure-activity relationships (SAR) for biological targets?

  • Docking studies : Model interactions with enzymes (e.g., cyclooxygenase) using the phenoxy groups as hydrophobic anchors and the carboxylic acid for hydrogen bonding .
  • QSAR : Correlate substituent effects (e.g., methylpropanoyl vs. acetyl groups) with logP and bioactivity data from analogous compounds .

Q. What mechanistic insights explain unexpected reactivity in derivatization reactions (e.g., esterification failures)?

  • Steric hindrance : The 2-methylpropanoyl group at position 3 may block nucleophilic attack; confirm via X-ray crystallography .
  • Electronic effects : Electron-withdrawing phenoxy groups could deactivate the indole ring, slowing electrophilic substitutions .

Q. How can degradation pathways be elucidated under stressed conditions (e.g., oxidative, photolytic)?

  • Forced degradation : Expose to UV light (ICH Q1B) and analyze degradants via LC-MS. Expected products include hydroxylated phenoxy fragments .
  • Oxidative stress : Use H2O2/Fe<sup>2+</sup> systems to identify oxidation-prone sites (e.g., indole NH) .

Methodological Guidance Table

Challenge Recommended Approach Key References
Low synthetic yieldOptimize molar ratios (1.1:1) and reflux duration
Purity discrepanciesCombine HPLC with orthogonal methods (NMR, FTIR)
Solubility limitationsUse co-solvents (DMSO:PBS) for in vitro assays
Byproduct formationIntroduce scavengers (molecular sieves)
SAR ambiguityPerform docking studies with COX-2 or similar targets

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[2-Hydroxy-3-(4-phenoxyphenoxy)propyl]-3-(2-methylpropanoyl)-1H-indole-5-carboxylic acid
Reactant of Route 2
1-[2-Hydroxy-3-(4-phenoxyphenoxy)propyl]-3-(2-methylpropanoyl)-1H-indole-5-carboxylic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.